(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with an ethyl(methyl)amino group and a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid typically involves the formation of the furan ring followed by the introduction of the boronic acid group. One common method is the hydroboration of an appropriate furan derivative. The reaction conditions often involve the use of borane reagents under mild conditions to ensure the stability of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic esters, tetrahydrofuran derivatives, and various substituted furan compounds .
Wissenschaftliche Forschungsanwendungen
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The furan ring and amino group can also participate in various chemical interactions, contributing to the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the ethyl(methyl)amino group.
5-Formyl-2-furanylboronic acid: Contains a formyl group instead of the ethyl(methyl)amino group.
Uniqueness
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is unique due to the presence of the ethyl(methyl)amino group, which enhances its reactivity and allows for additional functionalization compared to other furan-based boronic acids .
Eigenschaften
Molekularformel |
C7H12BNO3 |
---|---|
Molekulargewicht |
168.99 g/mol |
IUPAC-Name |
[4-[ethyl(methyl)amino]furan-2-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO3/c1-3-9(2)6-4-7(8(10)11)12-5-6/h4-5,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
OTUCXQZBIRMADH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CO1)N(C)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.